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Introduction
Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are a powerful

chemogenetic tool for remotely controlling cell signaling, particularly in neuroscience research.

DREADD Agonist 21 (C21), a second-generation ligand, offers significant advantages over the

first-generation agonist Clozapine-N-Oxide (CNO). C21 exhibits excellent brain penetrability

and favorable pharmacokinetic properties.[1][2][3] Crucially, it does not undergo metabolic

conversion to clozapine, a confounding factor associated with CNO, thereby reducing the risk

of off-target effects.[1][3] C21 is a potent and selective agonist for muscarinic-based

DREADDs, including the excitatory hM1Dq, hM3Dq, and the inhibitory hM4Di receptors.[1][3][4]

This document provides detailed application notes and protocols for the use of DREADD

Agonist 21 in neuronal activation and inhibition studies.

Data Presentation
Chemical Properties

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b2385843?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC6407913/
https://pubs.acs.org/doi/abs/10.1021/acsptsci.8b00012
https://hellobio.com/dreadd-agonist21.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6407913/
https://hellobio.com/dreadd-agonist21.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6407913/
https://hellobio.com/dreadd-agonist21.html
https://www.rndsystems.com/products/dreadd-agonist-21_5548
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2385843?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Full Name
11-(1-piperazinyl)-5H-

dibenzo[b,e][1][5]diazepine
[1]

Molecular Formula C₁₇H₁₈N₄ [4]

Molecular Weight 278.35 g/mol [4]

Solubility
Soluble to 100 mM in DMSO

and ethanol
[4]

Storage Store at room temperature [4]

In Vitro Potency and Affinity
The following table summarizes the in vitro potency (pEC₅₀) and binding affinity (pKi) of C21 for

various DREADD and wild-type muscarinic receptors. Higher pEC₅₀ and pKi values indicate

greater potency and affinity, respectively.

Receptor Assay
pEC₅₀ / pKi (mean ±
SEM)

Reference

hM1Dq
pEC₅₀ (IP1

accumulation)
8.91 ± 0.08 [1]

hM1Dq pEC₅₀ (pERK1/2) 8.84 ± 0.10 [1]

hM3Dq
pEC₅₀ (Calcium

mobilization)
8.48 ± 0.05 [1]

hM4Di pEC₅₀ (pERK1/2) 7.77 ± 0.08 [1]

hM1 (wild-type) pKi 6.79 ± 0.03 [1]

hM4 (wild-type) pKi 6.20 ± 0.03 [1]

Note: C21 displays over 10-fold higher affinity for hM1Dq and hM4Di DREADDs compared to

their wild-type counterparts and lacks agonist activity at these wild-type receptors.[3][4]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6407913/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2024.1471059/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC6407913/
https://www.rndsystems.com/products/dreadd-agonist-21_5548
https://www.rndsystems.com/products/dreadd-agonist-21_5548
https://www.rndsystems.com/products/dreadd-agonist-21_5548
https://www.rndsystems.com/products/dreadd-agonist-21_5548
https://pmc.ncbi.nlm.nih.gov/articles/PMC6407913/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6407913/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6407913/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6407913/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6407913/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6407913/
https://hellobio.com/dreadd-agonist21.html
https://www.rndsystems.com/products/dreadd-agonist-21_5548
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2385843?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Pathways
DREADD Agonist 21 activates distinct signaling cascades depending on the G-protein coupling

of the expressed DREADD.
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Figure 1: Gq-DREADD (hM3Dq) signaling pathway activated by C21.
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Figure 2: Gi-DREADD (hM4Di) signaling pathway activated by C21.

Experimental Protocols
In Vitro Neuronal Activation using C21
This protocol describes the activation of DREADD-expressing neurons in primary culture or

brain slices.

Materials:

DREADD-expressing primary neurons or acute brain slices
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Artificial cerebrospinal fluid (aCSF) or appropriate neuronal culture medium

DREADD Agonist 21 (C21) stock solution (e.g., 10 mM in DMSO)

Recording chamber and perfusion system

Electrophysiology rig (for patch-clamp) or calcium imaging setup

Protocol:

Preparation of C21 Working Solution:

Thaw the C21 stock solution.

Dilute the stock solution in aCSF or culture medium to the desired final concentration. A

typical starting concentration is 1 µM.[1] It is recommended to perform a dose-response

curve to determine the optimal concentration for your specific experimental needs.

Baseline Recording:

Place the cultured neurons or brain slice in the recording chamber and perfuse with aCSF

or medium.

Establish a stable baseline recording for at least 5-10 minutes. This could be monitoring

firing rate, membrane potential, or intracellular calcium levels.

C21 Application:

Switch the perfusion to the aCSF or medium containing C21.

Bath apply C21 for a duration sufficient to observe a stable effect, typically 5-15 minutes.

Data Acquisition:

Continuously record the neuronal activity throughout the experiment.

For hM3Dq-expressing neurons, expect to see depolarization, an increase in firing rate, or

a rise in intracellular calcium.[1]
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For hM4Di-expressing neurons, expect to see hyperpolarization and a decrease in

neuronal firing.

Washout:

Switch the perfusion back to the C21-free aCSF or medium to wash out the agonist and

observe the reversal of the effect.

Control Experiments:

Perform the same procedure on non-DREADD-expressing neurons (e.g., from a wild-type

animal or cells transfected with a control vector) to ensure the observed effects are

specific to DREADD activation by C21.

In Vivo Neuronal Activation using C21
This protocol outlines the systemic administration of C21 to activate DREADD-expressing

neurons in live animals.

Materials:

Animals expressing the DREADD of interest in the target neuronal population

DREADD Agonist 21

Vehicle solution (e.g., 0.9% saline, or 0.5% DMSO in 0.9% saline)

Syringes and needles for intraperitoneal (i.p.) injection

Behavioral testing apparatus or in vivo recording equipment

Protocol:

C21 Solution Preparation:

Dissolve C21 in the chosen vehicle to the desired concentration. For example, to achieve

a 1 mg/kg dose in a 25g mouse with an injection volume of 5 ml/kg, prepare a 0.2 mg/ml

solution.[6]
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Animal Habituation:

Habituate the animals to the injection procedure and the experimental environment to

minimize stress-induced confounding variables.

C21 Administration:

Administer C21 via intraperitoneal (i.p.) injection. The recommended dose range for mice

is typically 0.3 - 3 mg/kg.[5][7] It is crucial to determine the optimal dose for each study, as

higher doses (>1-3 mg/kg) may produce off-target effects.[6][8][9]

Behavioral or Physiological Assessment:

The onset of C21's effects in vivo is typically observed within 15-30 minutes post-injection.

[3]

Conduct behavioral tests or physiological recordings during the peak activity window of

C21. The duration of action can be several hours.

Control Groups:

Vehicle Control: Inject a group of DREADD-expressing animals with the vehicle solution

alone to control for injection-related effects.

Wild-Type Control: Inject a group of non-DREADD-expressing animals with the same dose

of C21 to control for any potential off-target effects of the compound.[3][10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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